1-Methoxy-9-methylphenazine
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Overview
Description
1-Methoxy-9-methylphenazine is a nitrogen-containing heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The molecular formula of this compound is C14H12N2O, and it has a molecular weight of 224.26 g/mol .
Preparation Methods
The synthesis of phenazines, including 1-Methoxy-9-methylphenazine, can be achieved through various methods. Some common synthetic routes include:
Wohl–Aue Method: This involves the condensation of aromatic nitro compounds and aniline in the presence of a strong base.
Beirut Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This method uses diphenylamines and involves reductive cyclization.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves palladium-catalyzed N-arylation.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-Methoxy-9-methylphenazine undergoes various chemical reactions, including:
Oxidation: Phenazines can undergo oxidation reactions, often resulting in the formation of phenazine N-oxides.
Reduction: Reduction reactions can convert phenazines to their corresponding reduced forms.
Substitution: Phenazines can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-9-methylphenazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methoxy-9-methylphenazine involves its interaction with molecular targets and pathways within cells. Phenazines can act as electron shuttles, modifying cellular redox states and contributing to biofilm formation and architecture . In cancer cells, phenazines can inhibit topoisomerases, enzymes responsible for DNA topology changes during cell division, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
1-Methoxy-9-methylphenazine can be compared with other phenazine derivatives, such as:
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa, known for its antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antifungal and antibacterial activities.
Clofazimine: An antituberculosis agent with a phenazine core structure.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H12N2O |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-methoxy-9-methylphenazine |
InChI |
InChI=1S/C14H12N2O/c1-9-5-3-6-10-13(9)16-14-11(15-10)7-4-8-12(14)17-2/h3-8H,1-2H3 |
InChI Key |
BZIGIHKYMLBWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)OC |
Origin of Product |
United States |
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